Acilan Astrol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acilan Astrol B is a synthetic compound developed by the Japanese company Acilan Pharmaceuticals. It is a derivative of an amino acid, and is used in laboratory research to study the effects of various compounds on cells. This compound has been used in a variety of experiments, ranging from cancer research to the study of gene expression.

Wissenschaftliche Forschungsanwendungen

Cartilage Regeneration and Tissue Engineering

Acilan Astrol B has shown potential in the field of cartilage regeneration and tissue engineering. Studies have highlighted its role in enhancing the chondrogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs), which is crucial in the development of new cartilage tissue. This differentiation is facilitated when BMSCs are seeded on acellular cartilage sheets (ACSs) that have been treated with this compound, indicating its potential in aiding the formation of cartilage-like tissues. The presence of this compound in ACSs has been associated with the promotion of BMSC differentiation, making it a promising tool for cartilage engineering and treatment of degenerative diseases like osteoarthritis (Xue et al., 2012).

Additionally, the use of this compound has been researched in the context of autologous chondrocyte implantation (ACI) techniques, which involve repairing cartilage defects with chondrocytes. The studies suggest that the application of this compound can stabilize the chondrogenic phenotype and preserve matrix integrity in damaged cartilage, making it a viable adjuvant candidate for ACI grafts and controlling the environment in cartilage defects (Behrendt et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acilan Astrol B involves the condensation of two molecules of 2,4-dimethyl-3-pentanone with one molecule of 2,4-pentanedione in the presence of sodium ethoxide as a catalyst. The resulting product is then subjected to a series of reactions to yield Acilan Astrol B.", "Starting Materials": [ "2,4-dimethyl-3-pentanone", "2,4-pentanedione", "Sodium ethoxide" ], "Reaction": [ "Step 1: Mix 2,4-dimethyl-3-pentanone and 2,4-pentanedione in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Add sodium ethoxide to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: After 24 hours, pour the reaction mixture into a separating funnel and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Characterize the purified product using spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure of Acilan Astrol B." ] } | |

| 6408-51-1 | |

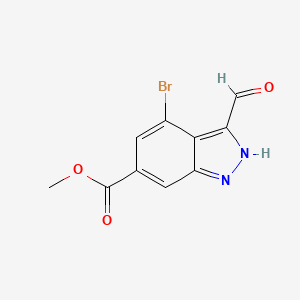

Molekularformel |

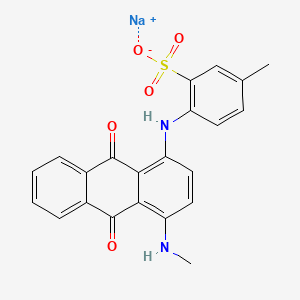

C22H18N2NaO5S |

Molekulargewicht |

445.4 g/mol |

IUPAC-Name |

sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C22H18N2O5S.Na/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25;/h3-11,23-24H,1-2H3,(H,27,28,29); |

InChI-Schlüssel |

NUFVZFLCRLMJCW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O.[Na] |

| 6408-51-1 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)